molecular formula C10H4ClF4NO2 B12531029 Phenol, 2-chloro-4-fluoro-5-[5-(trifluoromethyl)-3-isoxazolyl]- CAS No. 653569-94-9

Phenol, 2-chloro-4-fluoro-5-[5-(trifluoromethyl)-3-isoxazolyl]-

Cat. No.: B12531029
CAS No.: 653569-94-9
M. Wt: 281.59 g/mol
InChI Key: IUCILBOMQVKXAB-UHFFFAOYSA-N
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Description

Phenol, 2-chloro-4-fluoro-5-[5-(trifluoromethyl)-3-isoxazolyl]- is a complex organic compound that belongs to the class of fluorinated phenols. This compound is characterized by the presence of a phenol group substituted with chlorine, fluorine, and a trifluoromethyl isoxazole moiety. The unique structural features of this compound make it an important building block in various chemical syntheses and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Phenol, 2-chloro-4-fluoro-5-[5-(trifluoromethyl)-3-isoxazolyl]- typically involves multiple steps, including halogenation, nucleophilic substitution, and cyclization reactions. One common method involves the displacement of 2-chloro-1-fluoro-4-(trifluoromethyl)benzene with resorcinol under high temperature (130°C) and an inert atmosphere for a 24-hour reaction time .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques such as chromatography and crystallization are common in industrial settings.

Chemical Reactions Analysis

Types of Reactions

Phenol, 2-chloro-4-fluoro-5-[5-(trifluoromethyl)-3-isoxazolyl]- undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, nucleophilic substitution can yield various substituted phenols, while Suzuki-Miyaura coupling can produce biaryl compounds.

Scientific Research Applications

Phenol, 2-chloro-4-fluoro-5-[5-(trifluoromethyl)-3-isoxazolyl]- has diverse applications in scientific research:

Mechanism of Action

The mechanism of action of Phenol, 2-chloro-4-fluoro-5-[5-(trifluoromethyl)-3-isoxazolyl]- involves its interaction with specific molecular targets and pathways. The trifluoromethyl group and isoxazole ring contribute to its binding affinity and selectivity towards certain enzymes and receptors. These interactions can modulate biochemical pathways, leading to various biological effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Phenol, 2-chloro-4-fluoro-5-[5-(trifluoromethyl)-3-isoxazolyl]- is unique due to the combination of its substituents, which impart specific chemical and biological properties

Properties

CAS No.

653569-94-9

Molecular Formula

C10H4ClF4NO2

Molecular Weight

281.59 g/mol

IUPAC Name

2-chloro-4-fluoro-5-[5-(trifluoromethyl)-1,2-oxazol-3-yl]phenol

InChI

InChI=1S/C10H4ClF4NO2/c11-5-2-6(12)4(1-8(5)17)7-3-9(18-16-7)10(13,14)15/h1-3,17H

InChI Key

IUCILBOMQVKXAB-UHFFFAOYSA-N

Canonical SMILES

C1=C(C(=CC(=C1O)Cl)F)C2=NOC(=C2)C(F)(F)F

Origin of Product

United States

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